n-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide

Description

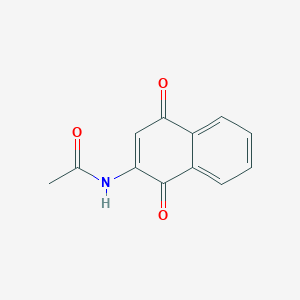

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a naphthoquinone derivative characterized by a 1,4-dioxo-naphthalene core substituted with an acetamide group at position 2. These derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions, as seen in the preparation of triazole-linked acetamides in .

Naphthoquinone-based acetamides are of interest in medicinal and materials chemistry due to their redox-active quinone moieties and hydrogen-bonding capabilities, which influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

N-(1,4-dioxonaphthalen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-7(14)13-10-6-11(15)8-4-2-3-5-9(8)12(10)16/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRDDMHFEJSYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877086 | |

| Record name | 1,4-NAPHTHOQUINONE,2-ACETAMIDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-74-5 | |

| Record name | NSC26650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-NAPHTHOQUINONE,2-ACETAMIDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2348-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide typically involves the reaction of 1,4-naphthoquinone with acetamide under specific conditions. One common method involves the nucleophilic reaction of 2-methyl-3-bromo-1,4-naphthalenedione with acetamide, followed by acetylation with acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Redox Reactions

The 1,4-naphthoquinone scaffold undergoes reversible redox cycling, enabling oxidation and reduction processes critical for biological and synthetic applications.

Mechanistic Insight :

-

The quinone’s electron-deficient carbonyl groups facilitate single-electron transfers, generating reactive oxygen species (ROS) in biological systems .

-

Reduction typically occurs at the C1 and C4 carbonyls, forming a dihydroxy intermediate stabilized by hydrogen bonding .

Nucleophilic Substitution

The electron-deficient quinone core allows nucleophilic attack at the carbonyl carbons or adjacent positions.

Example Reaction :

-

Treatment with cyclohexanethiol under basic conditions yields thioether adducts, enhancing lipophilicity for antimicrobial applications .

Acylation and Cyclization

The acetamide group participates in further functionalization, enabling the synthesis of heterocyclic systems.

Key Study :

-

Reaction with benzoyl chloride forms N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, a precursor to imides with anti-inflammatory activity .

Biological Activity via Redox Cycling

The compound’s redox activity underpins its pharmacological effects:

Comparative Reactivity with Analogues

| Compound | Substituent | Key Reactivity Differences |

|---|---|---|

| N-(3-Chloro-1,4-dioxo derivative) | Cl at C3 | Enhanced electrophilicity at C3; higher yields in nucleophilic substitutions |

| N-Methylacetamide analogue | Methyl vs. phenyl | Reduced steric hindrance accelerates cyclization reactions |

Scientific Research Applications

The compound n-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and environmental chemistry.

Antimicrobial Activity

One of the prominent applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:

- Case Study 1 : A research study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against various bacterial strains. The results indicated that specific modifications to the acetamide group enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Properties

Recent investigations have also highlighted the anticancer potential of this compound.

- Case Study 2 : In vitro studies reported in Cancer Research demonstrated that this compound induces apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The compound showed selective cytotoxicity against tumor cells while sparing normal cells .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are crucial in disease processes.

- Case Study 3 : A study focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings indicated that this compound acts as a reversible inhibitor of AChE, suggesting potential applications in treating conditions such as Alzheimer's disease .

Polymer Chemistry

This compound has been investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

- Case Study 4 : Research published in Polymer Science explored the polymerization of this compound with other monomers to create copolymers. These materials exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Photovoltaic Applications

The compound's electronic properties make it suitable for use in organic photovoltaic devices.

- Case Study 5 : A study detailed in Advanced Energy Materials reported on the incorporation of this compound into organic solar cells. The results showed enhanced light absorption and improved energy conversion efficiency compared to devices using conventional materials .

Pollution Remediation

The compound has shown promise in environmental chemistry for its ability to degrade pollutants.

- Case Study 6 : Research published in Environmental Science & Technology demonstrated that this compound can catalyze the degradation of certain organic pollutants under UV light irradiation. This property suggests potential applications in wastewater treatment .

Mechanism of Action

The mechanism of action of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is particularly relevant in its antitumoral and antimicrobial activities . The compound targets mitochondrial function, disrupting the electron transport chain and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Key Findings:

Substituent Effects on Molecular Weight and Polarity: The addition of bulky groups (e.g., piperidinyl or pyrrolidinyl) increases molecular weight significantly (392.42–416.51) , whereas smaller substituents like chlorine or propan-2-ylamino result in lower weights (249.65–272.30) . Polar substituents (e.g., -NH or -NO₂ in compounds) enhance hydrogen bonding, as evidenced by IR peaks for -NH (3262–3302 cm⁻¹) and C=O (1671–1682 cm⁻¹) .

Electrochemical and Reactivity Profiles: Electron-withdrawing groups (e.g., -Cl in ) may stabilize the quinone moiety, altering redox potentials. In contrast, electron-donating groups (e.g., -NHR in ) could increase susceptibility to oxidation.

Synthetic Flexibility :

- Derivatives with triazole rings () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition , while halogenated or aminated analogs (–6) likely involve nucleophilic aromatic substitution or condensation reactions.

Biological Activity

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a compound derived from naphthoquinone, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a dioxo group at positions 1 and 4 of the naphthalene ring, which is critical for its biological activity. The compound can be represented using the SMILES notation: CC(=O)NC1=CC(=O)C2=CC=CC=C2C1=O .

Naphthoquinones, including this compound, exert their biological effects primarily through the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is implicated in various mechanisms, including:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by promoting DNA damage and mitochondrial dysfunction .

- Inhibition of Key Enzymes : It may inhibit enzymes such as topoisomerase II and various kinases involved in cell proliferation .

- Antioxidant Activity : Some studies suggest that naphthoquinones can also exhibit antioxidant properties under certain conditions, potentially mitigating oxidative damage .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of naphthoquinone derivatives. For instance:

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as HCT116 (colon cancer), PC3 (prostate cancer), and A549 (lung cancer) with IC50 values ranging from 5 to 20 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | Induction of apoptosis |

| PC3 | 15 | ROS generation |

| A549 | 20 | Topoisomerase inhibition |

Antimicrobial Activity

Research indicates that derivatives of naphthoquinones possess antimicrobial properties. For example, studies have shown that certain naphthoquinone compounds exhibit activity against Gram-positive and Gram-negative bacteria by inducing oxidative stress .

Case Studies

-

Study on Antitumor Activity :

A comprehensive study evaluated various naphthoquinone derivatives against nine cancer cell lines. The results indicated that this compound was one of the most potent compounds tested, showing a selective toxicity profile favoring cancer cells over normal fibroblasts . -

Mechanistic Insights :

Another study utilized molecular docking simulations to elucidate the interactions between this compound and target proteins involved in cancer progression. The findings suggested strong binding affinities with key sites on topoisomerase II and EGFR .

Q & A

Advanced Research Question

- Electron-Withdrawing Groups : Chloro or nitro substituents at C3 enhance anticancer activity (e.g., IC₅₀ = 0.57 µM for a chlorinated derivative) by increasing electrophilicity and redox cycling .

- Side Chain Modifications : Triazole-linked acetamides improve solubility and target engagement (e.g., STAT3 pathway inhibition in gastric cancer) .

- Stereoelectronic Effects : Adamantane-thiazole hybrids show enhanced enzyme inhibition due to rigid hydrophobic interactions .

How should researchers address contradictions in biological data across different assays?

Advanced Research Question

- Assay-Specific Variability : Confirm cytotoxicity (CC₅₀) separately from antiviral/anticancer effects to distinguish selective activity vs. general toxicity .

- Cell Line Heterogeneity : Validate results in multiple cell models (e.g., MCF-7 vs. SiHa) to account for genetic or metabolic differences .

- Mechanistic Studies : Use Western blotting or flow cytometry to verify apoptosis induction or cell cycle arrest .

What computational tools are employed to predict the pharmacokinetic and binding properties of this compound?

Advanced Research Question

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like STAT3 or acetylcholinesterase .

- ADME Prediction : SwissADME estimates oral bioavailability, highlighting logP (~2.5) and PSA (~90 Ų) as critical parameters .

- MD Simulations : GROMACS assesses stability of protein-ligand complexes over nanosecond timescales .

How are byproducts managed during the synthesis of this compound?

Advanced Research Question

- Byproduct Identification : LC-MS or TLC (Rf comparison) detects side products like regioisomers or over-acylated intermediates .

- Reaction Quenching : Ice-water quenching prevents further reactions, while extraction (e.g., ethyl acetate) isolates desired products .

- Catalyst Tuning : Copper-supported magnetic carrageenan catalysts reduce side reactions in click chemistry derivatizations .

What strategies ensure regioselectivity in naphthoquinone functionalization?

Advanced Research Question

- Directing Groups : Amino or hydroxyl groups at C2/C3 direct electrophilic substitution to specific positions .

- Protecting Groups : Temporary protection of carbonyls (e.g., acetal formation) prevents undesired nucleophilic attacks .

- Microwave Assistance : Accelerates reactions, minimizing decomposition and improving regioselectivity .

How are multi-step syntheses designed for complex naphthoquinone-acetamide conjugates?

Advanced Research Question

- Modular Approaches : Click chemistry (e.g., CuAAC) links pre-synthesized fragments (e.g., triazoles, benzimidazoles) .

- Convergent Synthesis : Separate synthesis of naphthoquinone and acetamide moieties followed by coupling (e.g., EDC/HOBt) .

- Scalability : Batch process optimization (e.g., solvent recycling, catalyst recovery) ensures reproducibility at gram scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.